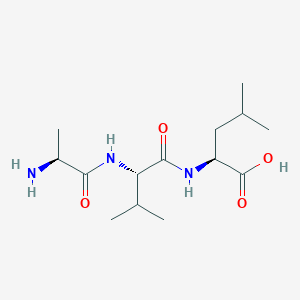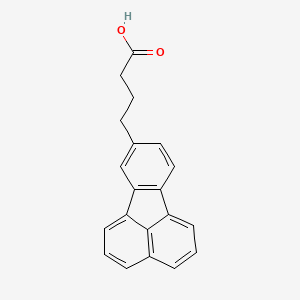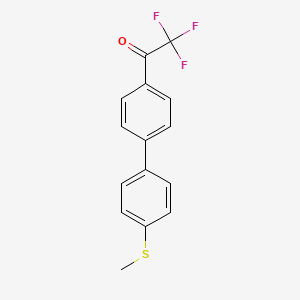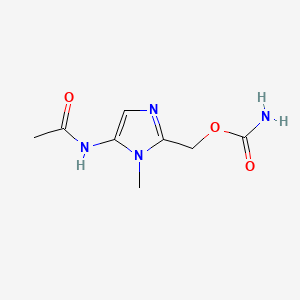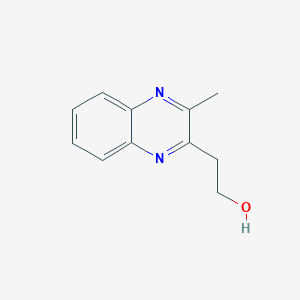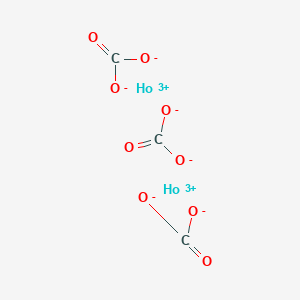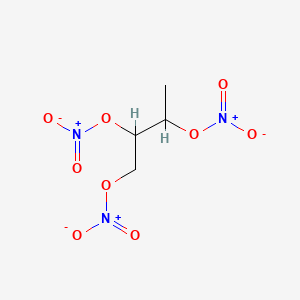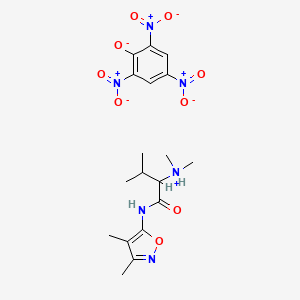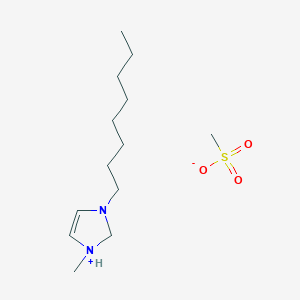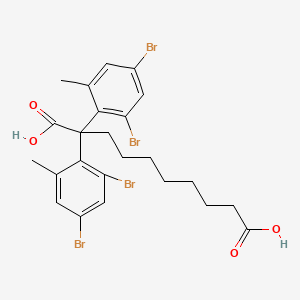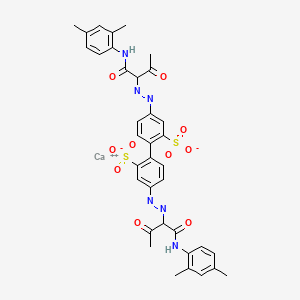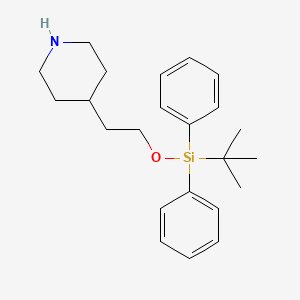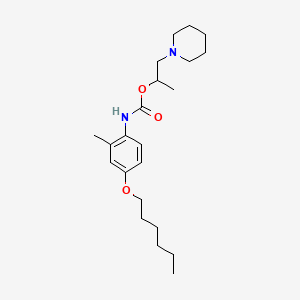![molecular formula C12H20O B15348385 1-Ethyl-3-[(propan-2-yl)oxy]tricyclo[2.2.1.0~2,6~]heptane CAS No. 80901-69-5](/img/structure/B15348385.png)
1-Ethyl-3-[(propan-2-yl)oxy]tricyclo[2.2.1.0~2,6~]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci): is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) typically involves multiple steps, starting with the formation of the tricyclic core followed by the introduction of the ethyl and methylethoxy groups. Common synthetic routes may include:
Cyclization Reactions: Cyclization reactions are used to form the tricyclic core structure. These reactions often require specific catalysts and controlled reaction conditions to ensure the formation of the desired product.
Functional Group Modifications:
Industrial Production Methods: In an industrial setting, the production of Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) may involve large-scale synthesis using optimized reaction conditions and efficient catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding alcohol or alkane derivatives.
Substitution: Substitution reactions can replace one or more of the functional groups in the compound with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, esters, amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and advanced materials.
Medicine: In the medical field, Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) may be explored for its therapeutic properties, including its potential use as a drug precursor or in drug delivery systems.
Industry: The compound's unique structure makes it valuable in the development of new industrial chemicals, polymers, and coatings.
Wirkmechanismus
The mechanism by which Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely based on the compound's use.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]heptane derivatives
Tricyclo[3.3.1.13,7]decane derivatives
Tricyclo[4.4.0.0^2,5]decane derivatives
Uniqueness: Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) stands out due to its specific structural features and potential applications in various scientific fields. Its unique bicyclic structure and functional groups make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
80901-69-5 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
1-ethyl-3-propan-2-yloxytricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C12H20O/c1-4-12-6-8-5-9(12)10(12)11(8)13-7(2)3/h7-11H,4-6H2,1-3H3 |
InChI-Schlüssel |
BDGOOZACDNYWTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC12CC3CC1C2C3OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


